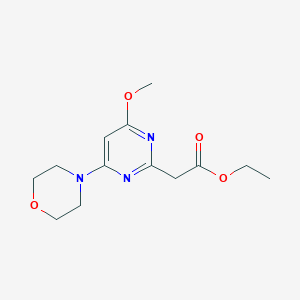
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 4th position, a morpholine ring at the 6th position, and an acetic acid ethyl ester group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Methoxy Group: A methoxy group is introduced at the 4th position of the pyrimidine ring using methanol and a suitable catalyst.
Morpholine Substitution: Morpholine is introduced at the 6th position through a substitution reaction.
Esterification: The acetic acid ethyl ester group is introduced at the 2nd position through an esterification reaction involving acetic acid and ethanol.
Analyse Chemischer Reaktionen
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:
(4,6-Dimethoxypyrimidin-2-yl)acetic acid ethyl ester: Similar structure but with an additional methoxy group.
(4-Methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
(4-Methoxy-6-morpholin-4-ylpyrimidin-2-yl)propionic acid ethyl ester: Similar structure but with a propionic acid group instead of an acetic acid group.
Eigenschaften
Molekularformel |
C13H19N3O4 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C13H19N3O4/c1-3-20-13(17)8-10-14-11(9-12(15-10)18-2)16-4-6-19-7-5-16/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
UGHACTVWVUNIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=CC(=N1)OC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
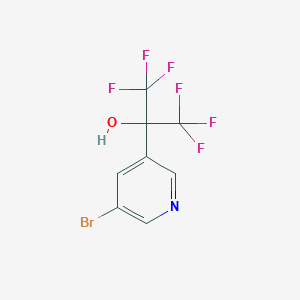
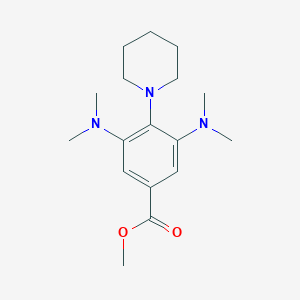
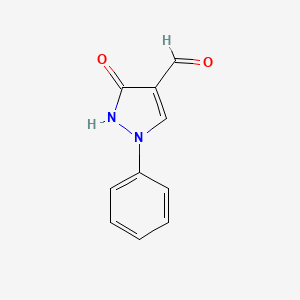
![2-Propen-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-pyrrolidinyl]-](/img/structure/B8605364.png)

![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)
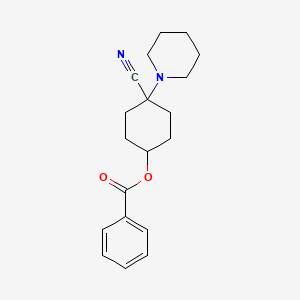
![N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-difluoro-benzamide](/img/structure/B8605392.png)
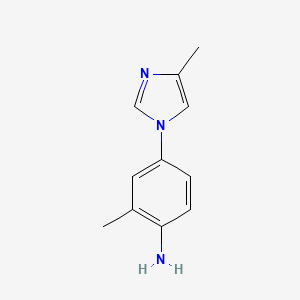
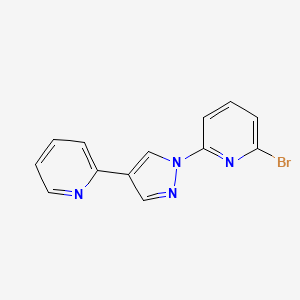
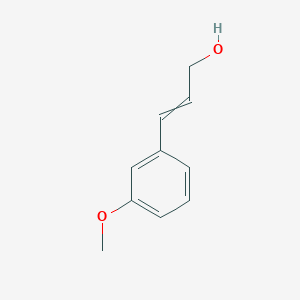
![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)
![2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8605438.png)
![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)
